molecular formula C21H21N3OS B2561266 N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide CAS No. 450343-85-8

N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide

Cat. No. B2561266
CAS RN: 450343-85-8
M. Wt: 363.48
InChI Key: VMOUIJHUDOKICP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule, likely used in advanced chemistry or pharmacology research . It contains a pyrazole ring, which is a common feature in many pharmaceutical drugs due to its ability to interact with various biological systems.


Synthesis Analysis

The synthesis of such compounds typically involves several steps, each requiring specific reagents and conditions . Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound likely involves a variety of intermolecular interactions, including hydrogen bonding and pi stacking . These interactions can have a significant impact on the compound’s physical properties and biological activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the pyrazole ring could affect its solubility, stability, and reactivity .

Scientific Research Applications

Environmental Fate and Behavior of Parabens

Parabens, including compounds with similar structures to the one , are widely used as preservatives in various products. They have been studied for their occurrence, fate, and behavior in aquatic environments. Despite treatments that eliminate them well from wastewater, parabens are always present at low concentration levels in effluents and are ubiquitous in surface water and sediments. This indicates their continuous introduction into the environment and the need for further studies to improve knowledge regarding their toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).

Synthesis and Biological Activities of Heterocyclic Compounds

Research on the synthesis of heterocyclic compounds, including pyrazole derivatives, highlights the importance of these compounds in medicinal chemistry due to their widespread biological activities. The synthesis strategies and the biological significance of these heterocycles, including their roles as anticancer, analgesic, anti-inflammatory, and antimicrobial agents, are of particular interest to organic chemists and pharmacologists (Kiyani, 2018).

Toxicities and Ecological Risks of Organic Compounds

A review on benzophenone-3 (BP-3), a common component of organic sunscreen products, discusses its widespread use and subsequent release into the environment, posing potential impacts on aquatic ecosystems. The study calls for further research on environmental monitoring and the consequences of long-term exposure to such compounds in aquatic ecosystems, indicating the importance of understanding the toxicological effects of synthetic organic compounds (Kim & Choi, 2014).

Mechanism of Action

If this compound is biologically active, its mechanism of action would depend on the specific biological target. For example, many drugs that contain a pyrazole ring work by interacting with the endocannabinoid system.

Future Directions

The future research directions for this compound would depend on its biological activity and potential applications . If it shows promising activity in preliminary studies, it could be further optimized and tested in preclinical and clinical trials .

properties

IUPAC Name

N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-13-8-6-10-19(15(13)3)24-20(17-11-26-12-18(17)23-24)22-21(25)16-9-5-4-7-14(16)2/h4-10H,11-12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOUIJHUDOKICP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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